molecular formula C17H18O2 B2748718 3-Benzyl-4-phenylbutanoic acid CAS No. 93651-70-8

3-Benzyl-4-phenylbutanoic acid

Cat. No. B2748718
CAS RN: 93651-70-8
M. Wt: 254.329
InChI Key: RACFIUFPANWJHA-UHFFFAOYSA-N
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Description

3-Benzyl-4-phenylbutanoic acid is a chemical compound with the molecular formula C17H18O2 . It has a molecular weight of 254.33 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H18O2/c18-17(19)13-16(11-14-7-3-1-4-8-14)12-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,18,19) . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Synthesis Optimization

  • Research on 2-hydroxy-4-phenylbutanoic acid, a related compound, has focused on optimizing synthesis conditions. Using high-performance liquid chromatography and an orthogonal experiment method, the optimal conditions for its synthesis were determined, involving specific temperature, reaction time, and catalyst concentration (Ou Xiu-li, 2010).

Key Intermediate in Pharmaceutical Synthesis

  • 3-Amino-2-hydroxy-4-phenylbutanoic acid, an important intermediate for Bestatin synthesis, is prepared through a series of reactions including substitution, condensation, and reduction, highlighting its significance in pharmaceutical chemistry (Liu Xiao, 2005).

Structural and Chemical Analysis

  • A detailed structural analysis of (2R,1'S)-2-(1'-benzyl-2'-hydroxyethylamino)-4-phenylbutanoic acid was conducted, demonstrating its use in crystallography and coordination chemistry. This compound also showed potential as a tridentate monoanionic chelating ligand in copper nitrate reactions (Berkeš et al., 2004).

Kinetics and Mechanism Studies

  • Kinetic studies of cycliacylation of 4-phenylbutanoic acid in liquid hydrogen fluoride were undertaken, revealing insights into reaction mechanisms and substituent effects. This research is crucial for understanding complex organic reactions (Brouwer et al., 2010).

Tetrazole-Containing Derivatives

  • The molecule's reactivity was leveraged to create tetrazole-containing derivatives, illustrating its versatility in synthesizing novel compounds. This can have implications in various fields including medicinal chemistry (Putis et al., 2008).

Molecular Docking and Computational Studies

  • Quantum chemical computations and molecular docking studies have been conducted on 4-amino-3-phenylbutanoic acid. These studies provide valuable insights into the compound's structure, vibrational spectra, and potential pharmacological activities (Charanya et al., 2020).

Polymorphism and Structural Studies

  • A study on a new polymorph of 4-oxo-4-phenylbutanoic acid offers insights into its crystallography, which is crucial for understanding material properties and pharmaceutical applications (Grinev et al., 2018).

Inhibitory Activity Studies

  • Research on 2-Benzyl-3,4-iminobutanoic acid as an inhibitor of carboxypeptidase A demonstrates its biological activity and potential therapeutic applications (Park & Kim, 2001).

Catalytic Applications

  • The compound was studied for its role in asymmetric catalysis, particularly in the conjugate addition of arylboronic acids to alpha, beta-unsaturated esters, showcasing its utility in organic synthesis (Sakuma et al., 2000).

Safety and Hazards

The safety information for 3-Benzyl-4-phenylbutanoic acid includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-benzyl-4-phenylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2/c18-17(19)13-16(11-14-7-3-1-4-8-14)12-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RACFIUFPANWJHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CC2=CC=CC=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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